molecular formula C17H26N2O3S B4701593 N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4701593
M. Wt: 338.5 g/mol
InChI Key: IOLHJXMSJHBADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is an organosulfur compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfur-nitrogen bond and have found various applications in pharmaceuticals, agrochemicals, and polymers . The unique structure of this compound makes it a valuable building block in medicinal chemistry and drug design.

Preparation Methods

The synthesis of N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with phenylmethanesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product . Industrial production methods often employ oxidative coupling of thiols and amines, which streamlines the synthetic process and reduces waste generation .

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity . Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-benzylsulfonyl-N-tert-butylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-17(2,3)18-16(20)15-9-11-19(12-10-15)23(21,22)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLHJXMSJHBADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.